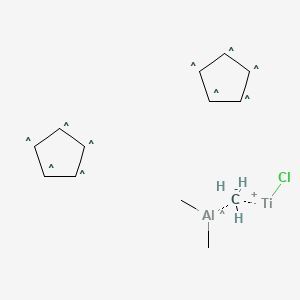
Tebbe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tebbe reagent solution, 0.5 M in toluene, is an organometallic compound used primarily for methylenation reactions. It is a Lewis acid stabilized compound, known for its ability to transform carbonyl groups into β-substituted methylenes. The reagent is composed of bis(cyclopentadienyl)-μ-chloro-(dimethylaluminum)-μ-methylenetitanium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Tebbe reagent can be synthesized by reacting titanocene dichloride with two equivalents of trimethylaluminum in toluene. This reaction generates a methylene-bridged titanium-aluminum complex . The reaction is typically carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen.
Industrial Production Methods
While the this compound reagent is commercially available, its industrial production follows the same synthetic route as in laboratory settings. The reaction conditions are carefully controlled to ensure the purity and stability of the reagent. The final product is often stored in a sealed container to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
The Tebbe reagent is primarily used for methylenation reactions, where it converts carbonyl compounds into olefins. It reacts with a wide range of carbonyl compounds, including ketones, aldehydes, esters, amides, and lactones .
Common Reagents and Conditions
The reagent is often used in the presence of a mild Lewis base, such as pyridine, to generate the active Schrock carbene. The reaction typically involves stirring the mixture at room temperature and then quenching it with an aqueous solution .
Major Products Formed
The major products formed from reactions with the this compound reagent are olefins. For example, the methylenation of ketones and aldehydes results in the formation of corresponding olefins .
Applications De Recherche Scientifique
Chemistry
In chemistry, the Tebbe reagent is widely used for the methylenation of carbonyl compounds. It is particularly useful for converting hindered ketones and esters to olefins and vinyl ethers .
Biology and Medicine
While its primary applications are in organic synthesis, the this compound reagent can also be used in the synthesis of biologically active compounds. For instance, it has been used to methylenate chiral polyhydroxyketones with high diastereoselectivity .
Industry
In the industrial sector, the this compound reagent is used in the production of various chemicals and materials. Its ability to efficiently convert carbonyl compounds to olefins makes it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The Tebbe reagent exerts its effects through a series of well-defined steps:
Activation: The reagent is first exposed to a mild Lewis base, such as pyridine, to generate the active Schrock carbene.
Reaction with Carbonyl Compounds: The carbene reacts with the carbonyl compound to form an oxatitanacyclobutane intermediate.
Formation of Olefins: The intermediate then breaks down to yield the corresponding olefin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nysted Reagent: Another methylenation reagent used for similar transformations.
Petasis Reagent: Used for the methylenation of carbonyl compounds, but with different reactivity and selectivity.
Wittig Reagent: Commonly used for the conversion of carbonyl compounds to alkenes, but operates through a different mechanism.
Uniqueness
The Tebbe reagent is unique in its ability to react with a wide range of carbonyl compounds, including hindered ketones and esters. Its stability and ease of handling make it a preferred choice for many synthetic chemists .
Propriétés
Formule moléculaire |
C13H19AlClTi |
|---|---|
Poids moléculaire |
285.59 g/mol |
InChI |
InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q;;;;-1;;;+2/p-1 |
Clé InChI |
YAWGNSBINPAHIO-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].C[Al]C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




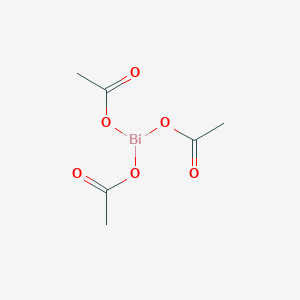
![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
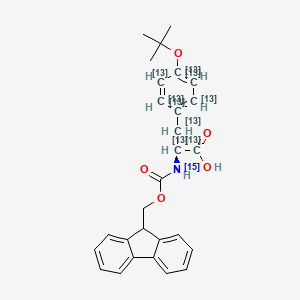


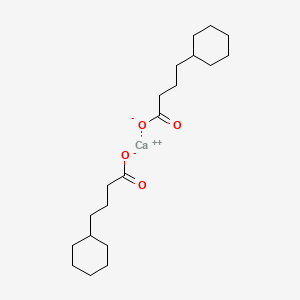
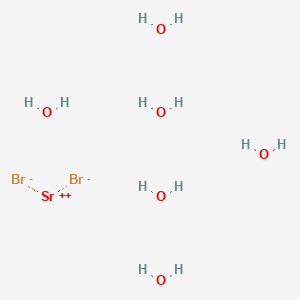

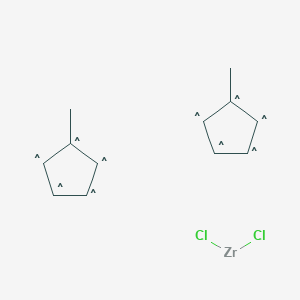
![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
